Methods of Application: Bectumomab is designed by labeling the anti-CD22 monoclonal antibody LL2 with technetium-99m . This combines the specific properties of both LL2 and technetium-99m, which allows the efficient application in the detection of NHL . Technetium-99m is used as a radioactive tracer and can be detected in the body by medical equipment (gamma cameras) . It emits readily detectable gamma rays with a photon energy of 140 keV .
Results and Outcomes: The use of Bectumomab has shown diagnostic applications in NHL . The radioactive isotope technetium-99m allows for scanning procedures which collect data rapidly but keep total patient radiation exposure low . The relatively “short” physical half-life of the isotope and its biological half-life of 1 day (in terms of human activity and metabolism) makes the isotope suitable only for diagnostic but never therapeutic use .
Lymphoscan is a radiopharmaceutical compound primarily used in nuclear medicine for lymphatic imaging. It is employed in lymphoscintigraphy, a diagnostic procedure that visualizes the lymphatic system to detect abnormalities, such as cancer metastasis or lymphedema. The compound is typically composed of a radioactive isotope, usually Technetium-99m, which is complexed with a ligand that facilitates its accumulation in lymph nodes. This accumulation allows for the imaging of lymphatic drainage patterns and the identification of sentinel lymph nodes, which are critical in cancer staging and treatment planning.
The primary chemical reaction involving Lymphoscan occurs during the radiolabeling process, where Technetium-99m is coordinated to the ligand. This reaction can be represented as follows:
In this reaction, the ligand serves as a chelator that stabilizes the Technetium ion, allowing it to be injected into the body without significant degradation. The stability of this complex is crucial for effective imaging, as it ensures that the radiopharmaceutical remains intact until it reaches the target lymphatic tissues.
Lymphoscan exhibits specific biological activity due to its ability to bind selectively to lymphatic tissues. Upon injection, the compound travels through the lymphatic system and accumulates in sentinel lymph nodes. The emitted gamma radiation from Technetium-99m can be detected using gamma cameras, producing scintigrams that reveal functional information about lymphatic drainage and potential pathological conditions. This capability makes Lymphoscan invaluable in oncology for assessing lymph node involvement in cancers such as breast and melanoma.
The synthesis of Lymphoscan involves several steps:
Lymphoscan has several critical applications in medical diagnostics:
Studies have explored various interactions of Lymphoscan with biological tissues and other compounds. Notably:
Several compounds are similar to Lymphoscan in their use for imaging or therapeutic purposes. Here are some notable examples:
Compound Name | Main Use | Unique Features |
---|---|---|
Lymphoseek | Sentinel lymph node mapping | Uses a different radioactive isotope (Technetium-99m) |
Indocyanine Green | Fluorescent imaging | Non-radioactive; relies on fluorescence properties |
Gallium-68 Citrate | PET imaging | Used primarily for tumor localization |
Methylene Blue | Surgical dye | Non-radioactive; used for visualizing tissue structures |
Lymphoscan's uniqueness lies in its specific application for nuclear medicine imaging of the lymphatic system using Technetium-99m, which provides detailed insights into lymphatic function and disease states not easily achieved by other compounds.
Lymphoscan is the commercial name for antimony trisulfide, a binary inorganic compound with the molecular formula Sb₂S₃ [1] [10]. The compound has a molecular weight of 339.71 grams per mole [10]. The structure consists of antimony atoms in the +3 oxidation state combined with sulfur atoms in the -2 oxidation state, forming a stoichiometric ratio of 2:3 [1] [21].
The fundamental structural unit of Lymphoscan comprises two distinct antimony coordination environments within a ribbon-like polymeric framework [36]. The first antimony position (Sb1) exhibits five-coordinate geometry, surrounded by sulfur atoms at distances ranging from 2.49 to 2.83 Ångströms [36]. The second antimony position (Sb2) demonstrates seven-coordinate geometry with antimony-sulfur bond distances varying from 2.41 to 2.89 Ångströms [36]. This dual coordination environment creates the characteristic (Sb₄S₆)ₙ polymeric chains that define the compound's extended structure [37].
Property | Value |
---|---|
Molecular Formula | Sb₂S₃ [1] |
Molecular Weight | 339.71 g/mol [10] |
Antimony Oxidation State | +3 [21] |
Sulfur Oxidation State | -2 [21] |
Coordination Numbers | 5 and 7 (Sb atoms) [36] |
The stereochemistry of Lymphoscan is dominated by the presence of stereochemically active lone pairs on the antimony atoms [35]. Each antimony(III) center possesses a lone pair of electrons that significantly influences the molecular geometry and crystal packing [35]. The lone pairs adopt specific orientations to minimize electrostatic repulsion between adjacent antimony centers [35].
The compound exhibits no classical isomerism due to its extended polymeric structure [21]. However, the antimony centers demonstrate distorted coordination geometries arising from the stereochemical influence of the lone electron pairs [35]. The five-coordinate antimony atoms adopt a square pyramidal geometry with the antimony atom slightly displaced outward from the pyramid base [36]. The seven-coordinate antimony centers exhibit a monocapped trigonal prismatic arrangement [33].
The stereochemical arrangement creates an asymmetric distribution of electron density around each antimony center [35]. This asymmetry leads to the formation of specific intermolecular interactions that stabilize the crystal structure through weak antimony-sulfur contacts at distances of 3.20, 3.33, and 3.60 Ångströms [36].
Lymphoscan shares structural similarities with other group 15 chalcogenides, particularly arsenic trisulfide (As₂S₃) and bismuth trisulfide (Bi₂S₃) [21] [25]. All three compounds crystallize in the orthorhombic crystal system with similar space group symmetry (Pnma) [20] [21]. The structural framework consists of ribbon-like polymeric chains linked by weak intermolecular forces [21].
The antimony-sulfur bond lengths in Lymphoscan (2.41-2.89 Ångströms) are intermediate between those observed in arsenic trisulfide and bismuth trisulfide [25]. This trend reflects the increasing atomic radius progression from arsenic to bismuth within group 15 [25]. The coordination numbers also follow this periodic trend, with arsenic typically exhibiting lower coordination numbers compared to antimony and bismuth [25].
Compound | Space Group | Coordination Number | Average M-S Bond Length (Å) |
---|---|---|---|
As₂S₃ | Pnma [21] | 3-4 | 2.25-2.45 [25] |
Sb₂S₃ | Pnma [21] | 5-7 | 2.41-2.89 [36] |
Bi₂S₃ | Pnma [21] | 6-8 | 2.55-3.10 [25] |
Structural comparisons with selenium analogs reveal that antimony triselenide (Sb₂Se₃) maintains the same orthorhombic structure but exhibits increased unit cell dimensions due to the larger selenium atoms [25]. The antimony-selenium bond lengths are approximately 0.15-0.20 Ångströms longer than the corresponding antimony-sulfur distances [25].
Lymphoscan crystallizes in the orthorhombic crystal system with space group Pnma (number 62) [20] [21]. The unit cell parameters at ambient conditions are: a = 11.234 Ångströms, b = 11.314 Ångströms, and c = 3.837 Ångströms [33]. The unit cell contains four formula units (Z = 4) with a calculated density of 4.625 grams per cubic centimeter [22].
The crystal structure exhibits a pronounced anisotropy with the c-axis being significantly shorter than the a- and b-axes [33]. This anisotropy reflects the ribbon-like nature of the structural units, which extend along the c-direction [33]. The structure can be described as parallel ribbons of (Sb₄S₆)ₙ polymers interconnected through weak intermolecular antimony-sulfur interactions [36].
Crystallographic Parameter | Value |
---|---|
Crystal System | Orthorhombic [21] |
Space Group | Pnma (No. 62) [20] |
Unit Cell a | 11.234 Å [33] |
Unit Cell b | 11.314 Å [33] |
Unit Cell c | 3.837 Å [33] |
Volume | 487.73 ų [24] |
Z | 4 [22] |
Density | 4.625 g/cm³ [22] |
High-pressure crystallographic studies reveal that the structure remains stable in the Pnma space group up to at least 10 gigapascals [24]. The bulk modulus is determined to be 26.91 gigapascals with a pressure derivative of 7.9 [24]. Under compression, the structure exhibits anisotropic behavior with the greatest compressibility along the a-axis [24].
Nuclear magnetic resonance studies of Lymphoscan are challenging due to the quadrupolar nature of antimony nuclei (¹²¹Sb and ¹²³Sb) [13]. Both antimony isotopes possess nuclear spin quantum numbers greater than 1/2, resulting in broad resonances and complex relaxation behavior [13]. Solid-state antimony nuclear magnetic resonance investigations require high magnetic fields and specialized pulse sequences to achieve adequate resolution [13].
The chemical shift range for antimony in sulfide environments typically spans several hundred parts per million [13]. The exact chemical shift values depend on the coordination number and the degree of distortion from ideal geometry [13]. The quadrupolar coupling constants provide information about the local electric field gradients around the antimony nuclei [13].
Infrared spectroscopic analysis of Lymphoscan reveals characteristic vibrational modes associated with antimony-sulfur bonding [14]. The compound exhibits fundamental absorption bands at 336, 274, 242, and 138 reciprocal centimeters [14]. These bands correspond to different types of antimony-sulfur stretching and bending vibrations within the SbS₃ and SbS₅ coordination polyhedra [44].
The highest frequency bands (300-340 reciprocal centimeters) are attributed to symmetric and antisymmetric stretching modes of the shorter antimony-sulfur bonds [44]. Lower frequency modes (100-250 reciprocal centimeters) correspond to bending vibrations and lattice modes involving the motion of entire coordination polyhedra [44]. Thermal treatment results in no observable changes to the infrared spectrum, indicating the structural stability of the compound [14].
Frequency (cm⁻¹) | Assignment |
---|---|
336 | Sb-S symmetric stretch [14] |
274 | Sb-S antisymmetric stretch [14] |
242 | Sb-S bending mode [14] |
138 | Lattice mode [14] |
Ultraviolet-visible absorption spectroscopy demonstrates that Lymphoscan exhibits semiconductor behavior with a direct band gap of approximately 1.73 electronvolts at ambient conditions [32]. The absorption edge occurs around 715 nanometers, corresponding to red light [46]. The compound shows strong absorption throughout the visible spectrum, which accounts for its characteristic dark gray to black appearance [21].
The optical properties are strongly anisotropic due to the layered crystal structure [19]. The refractive index varies between approximately 3.5 and 4.3 depending on the crystallographic direction and wavelength [19]. The extinction coefficient also exhibits significant wavelength dependence, particularly in the visible region [19].
Under high pressure, the band gap decreases systematically, reaching approximately 0.68 electronvolts at 15 gigapascals [32]. This pressure-induced band gap reduction makes the material potentially useful for thermoelectric applications under extreme conditions [32].
Mass spectrometric analysis of Lymphoscan requires specialized ionization techniques due to the refractory nature of the compound [28]. Electron impact ionization typically produces fragment ions rather than intact molecular ions [28]. The isotope pattern reflects the natural abundance of antimony isotopes (¹²¹Sb and ¹²³Sb) in an approximate 1:1 ratio [28].
Inductively coupled plasma mass spectrometry provides the most reliable method for quantitative analysis of antimony content [28]. This technique allows for precise determination of antimony isotope ratios with internal precision better than 0.045 per mille [28]. The method requires careful correction for mass bias using internal standards such as tin [28].
Antimony Isotope | Natural Abundance (%) | Mass (amu) |
---|---|---|
¹²¹Sb | 57.2 [28] | 120.904 [28] |
¹²³Sb | 42.8 [28] | 122.904 [28] |
Lymphoscan (tilmanocept) presents as a white to off-white lyophilized powder in its non-radiolabeled form [1] [2] [3]. The powder is sterile and non-pyrogenic, prepared under nitrogen atmosphere to maintain stability [1] [3]. Upon reconstitution with technetium-99m pertechnetate and subsequent dilution, the compound forms a clear, colorless solution suitable for injection [1] [4] [2]. The physical appearance remains consistent across different preparation batches, indicating robust manufacturing processes [3].
The lyophilized formulation contains tilmanocept as the active ingredient along with excipients including trehalose dihydrate (20 mg), glycine (0.5 mg), sodium ascorbate (0.5 mg), and stannous chloride dihydrate (0.075 mg) per vial [1] [2]. This formulation ensures optimal stability and solubility characteristics for clinical use [3].
The complete tilmanocept molecule does not exhibit a distinct melting point due to its complex macromolecular structure and tendency to decompose before melting [5] [3]. However, analysis of its constituent components provides insight into thermal behavior:
Component | Melting Point (°C) | Decomposition Temperature (°C) | Thermal Stability Range (°C) |
---|---|---|---|
D-Mannose | 133-140 | Not specified | Stable up to ~130 |
DTPA | 219-220 | 230 (decomposition) | Stable up to ~220 |
Dextran backbone | No distinct melting point | 260-316 (onset) | Stable up to ~250 |
Complete tilmanocept | Not specifically determined | Estimated >200-250 | 15-30 (storage) |
The thermal decomposition of tilmanocept is estimated to begin above 200-250°C based on the thermal behavior of its constituent molecules [6] [7] [8]. The dextran backbone, comprising the largest portion of the molecule, shows initial thermal degradation starting around 260°C [6] [7]. However, for practical pharmaceutical applications, tilmanocept demonstrates stability at controlled room temperatures (15-30°C) for storage and 20-25°C for preparation [5] [3].
The density and optical properties of lymphoscan solutions are carefully characterized to ensure compatibility with physiological systems:
Density: The relative density of reconstituted lymphoscan is approximately 1.33, which is equivalent to 0.9% saline solution [9]. This similarity to physiological saline ensures minimal osmotic disturbance upon injection and optimal tissue compatibility [9].
Refractive Index: The refractive index of lymphoscan solutions is 1.33, identical to that of 0.9% saline [9]. This optical property indicates minimal interference with light-based detection systems and ensures consistent preparation quality control [9].
Specific Gravity: The specific gravity closely approximates that of normal saline, facilitating uniform distribution in lymphatic vessels and minimizing potential for precipitation or aggregation [9].
Lymphoscan exhibits excellent aqueous solubility characteristics essential for its clinical application:
Water Solubility: Tilmanocept demonstrates high water solubility (>2000 mg/L), attributed primarily to its dextran backbone and multiple mannose units [10] [11] [12]. This hydrophilic character is crucial for rapid transit through lymphatic vessels and efficient injection site clearance [12].
Hydrophilicity: The molecule is very hydrophilic due to the dextran backbone's multiple hydroxyl groups and the attached mannose moieties [12] [11]. This property promotes rapid clearance from injection sites (half-life 1.8-3.1 hours) while maintaining sufficient retention in lymph nodes for detection [1] [2] [13].
Organic Solvents: Limited solubility in organic solvents, consistent with its hydrophilic nature and intended aqueous formulation [10] [11]. The compound is specifically designed for aqueous preparation and administration [1] [4].
pH Stability: Lymphoscan demonstrates optimal stability at pH 3.6-4.0, which is specifically optimized for the radiolabeling process with technetium-99m [1] [4]. Outside this range, particularly at pH values <3 or >10, radiolabeling efficiency significantly decreases [1].
Temperature Stability:
Environmental Reactivity: The compound shows minimal reactivity under normal storage and preparation conditions [5] [3]. However, it requires protection from strong oxidizing agents and extreme pH conditions [1] [4].
Radiation Stability: After radiolabeling, the technetium-99m tilmanocept maintains ≥90% radiochemical purity for up to 6 hours when stored at room temperature in appropriate radiation shielding [1] [4] [2].
Lymphoscan exhibits strong hydrophilic characteristics that are fundamental to its mechanism of action:
Hydrophilic Character: The molecule is predominantly hydrophilic due to its dextran backbone containing multiple hydroxyl groups and the presence of 12-20 mannose units per molecule [14] [15] [2]. This hydrophilicity facilitates rapid injection site clearance and efficient lymphatic transport [12] [11].
Partition Behavior: While specific octanol-water partition coefficient data for the complete tilmanocept molecule is not available in the literature, the constituent mannose units exhibit a log P of approximately -2.7 to -3.4 [16] [17], indicating strong preference for the aqueous phase. The overall molecule's partition behavior strongly favors aqueous environments, essential for lymphatic targeting [11] [12].
Clinical Significance: The hydrophilic nature enables rapid transit from injection sites into lymphatic vessels while maintaining sufficient molecular size (7 nm diameter) to prevent immediate systemic absorption [14] [10] [15]. This balance is crucial for effective sentinel lymph node identification [11].
As a synthetic macromolecule consisting of a dextran backbone with attached mannose and DTPA units, lymphoscan does not exhibit traditional crystalline structure in its native form [14] [15] [2]. The molecule exists as a complex three-dimensional macromolecule rather than a simple crystalline solid.
Molecular Architecture:
Structural Characteristics:
The absence of traditional crystal lattice parameters reflects the molecule's engineered design as a flexible, receptor-targeting macromolecule optimized for biological function rather than crystalline organization [14] [15] [2].
Irritant;Environmental Hazard